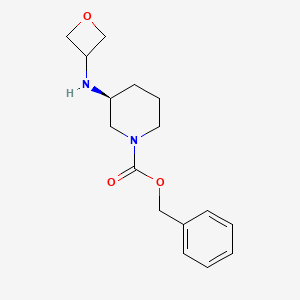

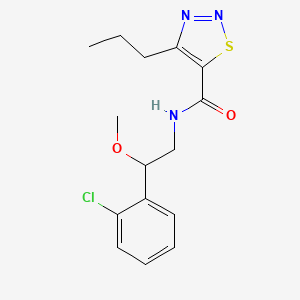

![molecular formula C20H16N2O2S B2577774 3-Cyano-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide CAS No. 2380178-19-6](/img/structure/B2577774.png)

3-Cyano-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved by heterocyclization of various substrates . The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Chemical Reactions Analysis

The reaction of cyanoacetanilide with phenyl isothiocyanate in DMF containing potassium hydroxide gave a non-isolable intermediate, which underwent heterocyclization with 3-(2-bromoacetyl)-2H-chromen-2-one to give a thiophene derivative .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

A significant portion of the research around compounds similar to 3-Cyano-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide focuses on their synthesis and the exploration of chemical transformations. For instance, studies have demonstrated the synthesis and rearrangement processes involving cyano and benzamide derivatives, highlighting the chemical versatility and reactivity of such compounds. These processes often lead to the formation of complex heterocyclic structures, which are crucial in the development of new materials and pharmaceuticals (Yokoyama, Hatanaka, & Sakamoto, 1985).

Colorimetric Sensing and Material Science

Research has also delved into the use of cyano and benzamide derivatives for colorimetric sensing applications, particularly for the detection of anions in solutions. The ability of these compounds to undergo color changes in response to specific stimuli makes them valuable for the development of sensors and indicators. This application is particularly relevant in environmental monitoring and diagnostics (Younes et al., 2020).

Pharmaceutical Research and Drug Development

While excluding direct references to drug use and side effects, it's worth noting that the structural elements present in this compound serve as key components in the synthesis of compounds with potential pharmaceutical applications. The research often targets the development of novel molecules with specific biological activities, aiming at therapeutic applications. The exploration of these compounds includes studying their interactions with biological targets, which is foundational for drug discovery processes (El‐Faham et al., 2013).

Photophysical Properties and Applications

The incorporation of thiophene units into the structure of compounds like this compound suggests potential applications in the field of material science, particularly in the development of photoactive materials. These materials are of interest for their applications in organic electronics and photovoltaics, where the manipulation of light-absorbing properties is crucial (Uchida et al., 1998).

Mechanism of Action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been found to exhibit a variety of biological effects . They have been used in the advancement of organic semiconductors and have shown pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Mode of Action

It’s known that cyanoacetamide-n-derivatives, which this compound is a part of, can take part in a variety of condensation and substitution reactions . These reactions can lead to the formation of a variety of heterocyclic compounds .

Biochemical Pathways

It’s known that thiophene derivatives can participate in various synthetic methods to form thiophene derivatives, such as the gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Result of Action

It’s known that thiophene derivatives have shown a variety of pharmacological properties, such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Action Environment

It’s known that the synthesis of cyanoacetamide derivatives, which this compound is a part of, can be carried out in several ways, involving different reaction conditions . These conditions could potentially influence the compound’s action, efficacy, and stability.

Future Directions

properties

IUPAC Name |

3-cyano-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S/c21-12-14-3-1-4-17(11-14)20(24)22-13-18(23)15-6-8-16(9-7-15)19-5-2-10-25-19/h1-11,18,23H,13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVLPYKFMQGDFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(3,5-Bis(trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2577693.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2577703.png)

![4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-6,8-dimethyl-2H-chromen-2-one](/img/structure/B2577704.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2577707.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2577713.png)